

Application Notes and Protocols for Peucedanocoumarin II Extraction and Purification

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Compound of Interest		
Compound Name:	Peucedanocoumarin II	
Cat. No.:	B1630949	Get Quote

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Introduction

Peucedanocoumarin II is a pyranocoumarin found in various plants of the Apiaceae family, notably in the roots of Angelica decursiva and Peucedanum praeruptorum. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. These biological effects are primarily attributed to its modulation of key signaling pathways involved in cellular stress and inflammation.

This document provides a comprehensive overview of the extraction and purification protocols for **Peucedanocoumarin II**, designed to guide researchers in obtaining this compound for further investigation. The protocols are based on established methodologies reported in peer-reviewed scientific literature. Additionally, this guide summarizes the quantitative data associated with these processes and illustrates the key signaling pathways influenced by **Peucedanocoumarin II**.

Data Presentation

Table 1: Summary of a Typical Extraction and Purification Yield for a Structurally Related Compound,



Peucedanocoumarin III

While specific yield data for **Peucedanocoumarin II** is not readily available in a comparative format, the following table outlines the yield of the structurally similar **Peucedanocoumarin III** from Angelica decursiva roots, which can serve as an estimate.

Starting Material	Extractio n Solvent	Crude Extract Yield	Dichloro methane Fraction	Silica Gel Fraction (E)	Final Pure Compoun d (Peuceda nocouma rin III)	Purity
8.0 kg Angelica decursiva roots	3 x 10 L Methanol	674.0 g	212.0 g	10.1 g	1.2 g	99.9% (by HPLC)[1]

Table 2: Biological Activity of Peucedanocoumarin II and Related Coumarins

The following table presents the half-maximal inhibitory concentration (IC_{50}) values, indicating the potency of these compounds in various biological assays.



Compound	Biological Activity	Assay	IC₅₀ Value
Pd-C-II (Peucedanocoumarin II)	PTP1B Inhibitory Activity	Enzyme Inhibition Assay	6.17 ± 0.31 μM
Pd-C-II (Peucedanocoumarin II)	α-glucosidase Inhibitory Activity	Enzyme Inhibition Assay	> 100 μM
Pd-C-II (Peucedanocoumarin II)	HRAR Inhibitory Activity	Enzyme Inhibition Assay	1.03 μΜ
Pd-C-II (Peucedanocoumarin II)	Advanced Glycation End Products (AGE) Formation Inhibition	In vitro Assay	5.56 μΜ

Experimental Protocols

I. Extraction of Peucedanocoumarin II from Angelica decursiva Roots

This protocol is adapted from a method used for the successful isolation of a related compound, **Peucedanocoumarin II**I, from the same plant source.

- 1. Plant Material Preparation:
- · Obtain dried roots of Angelica decursiva.
- Grind the roots into a coarse powder to increase the surface area for extraction.
- 2. Methanol Extraction:
- Place the powdered root material (e.g., 8.0 kg) in a large extraction vessel.
- Add 100% methanol (e.g., 3 x 10 L) to the vessel, ensuring the powder is fully submerged.
- Macerate at room temperature for a period of 24-48 hours with occasional stirring.



- Filter the extract to separate the methanol solution from the plant residue.
- Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
- Combine all the methanol extracts.
- 3. Solvent Evaporation:
- Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., ~674.0 g).
- 4. Solvent Partitioning:
- Suspend the crude extract in distilled water (e.g., 2 L).
- Perform a liquid-liquid extraction by partitioning with dichloromethane (CH₂Cl₂) (e.g., 2 L).
 Separate the dichloromethane layer.
- Subsequently, partition the aqueous layer with n-butanol (e.g., 2 L) to separate compounds
 of different polarities.
- The dichloromethane fraction is expected to contain Peucedanocoumarin II. Concentrate
 this fraction under reduced pressure (e.g., ~212.0 g).

II. Purification of Peucedanocoumarin II

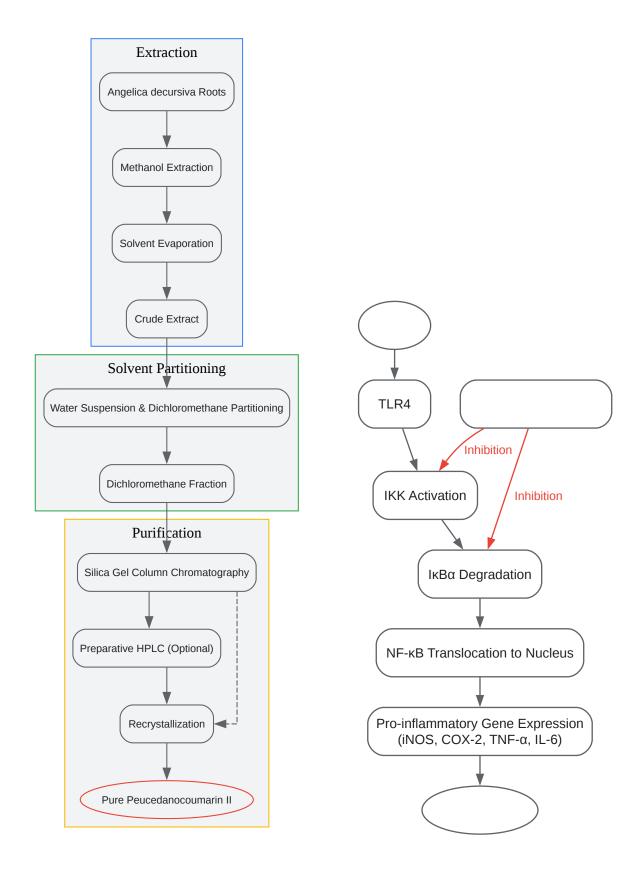
- 1. Silica Gel Column Chromatography:
- Pack a glass column with silica gel as the stationary phase.
- Dissolve the concentrated dichloromethane fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., from 1:0 to 0:1 v/v).[1]



- Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Combine the fractions containing the compound of interest based on the TLC or HPLC profile.
- 2. Further Purification by Preparative HPLC (Optional):
- For higher purity, the enriched fractions from column chromatography can be subjected to preparative HPLC.[2][3]
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water (often with a small percentage of acid like formic or trifluoroacetic acid) and acetonitrile or methanol.
- Detection: UV detection at a wavelength where coumarins show strong absorbance (e.g., 254 nm or 320 nm).[2]
- Inject the sample and collect the peak corresponding to **Peucedanocoumarin II**.
- Evaporate the solvent to obtain the purified compound.
- 3. Recrystallization:
- The purified Peucedanocoumarin II can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a crystalline solid.[1]

Visualization of Experimental Workflow and Signaling Pathways Experimental Workflow





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